molecular formula C11H16N2O B8769155 2-(benzylamino)-N,N-dimethylacetamide

2-(benzylamino)-N,N-dimethylacetamide

Cat. No. B8769155
M. Wt: 192.26 g/mol
InChI Key: FLQLXQKNQHVNDZ-UHFFFAOYSA-N
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Patent
US08450315B2

Procedure details

N-Cbz Glycine (9.6 mmol) was dissolved in DMF (30 mL). Diisopropylethylamine (40 mmol), EDC HCl (10 mmol), HOAt (10 mmol) and dimethylamine hydrochloride (10 mmol) were subsequently added to the solution. The reaction was allowed to stir overnight. Ethyl acetate (100 mL) was added to the solution and the organic was washed with 1 N HCl followed by a wash with an aqueous solution of saturated sodium bicarbonate. The organic layer was dried with magnesium sulfate and concentrated to give 1.02 g of 2-(benzylamino)-N,N-dimethylacetamide. 2-(benzylamino)-N,N-dimethylacetamide (4.3 mmol) was dissolved in methanol (20 mL) and combined with 5% loaded Pd/C (0.21 mmol). The solution was stirred under a hydrogen filled balloon for four hours then filtered through celite and concentrated to give 402 mg of 2-amino-N,N-dimethylacetamide as a yellow oil.
Quantity
9.6 mmol
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
40 mmol
Type
reactant
Reaction Step Two
Quantity
10 mmol
Type
reactant
Reaction Step Two
Name
Quantity
10 mmol
Type
reactant
Reaction Step Two
Quantity
10 mmol
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(NCC(O)=O)(OC[C:5]1[CH:10]=[CH:9]C=[CH:7][CH:6]=1)=O.C([N:19]([CH:22]([CH3:24])C)[CH2:20][CH3:21])(C)C.C[CH2:26][N:27]=[C:28]=NCCCN(C)C.Cl.C1C=NC2N([OH:46])N=NC=2C=1.Cl.CNC>CN(C=O)C.C(OCC)(=O)C>[CH2:22]([NH:19][CH2:20][C:21]([N:27]([CH3:28])[CH3:26])=[O:46])[C:24]1[CH:9]=[CH:10][CH:5]=[CH:6][CH:7]=1 |f:2.3,5.6|

Inputs

Step One
Name
Quantity
9.6 mmol
Type
reactant
Smiles
C(=O)(OCC1=CC=CC=C1)NCC(=O)O
Name
Quantity
30 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
40 mmol
Type
reactant
Smiles
C(C)(C)N(CC)C(C)C
Name
Quantity
10 mmol
Type
reactant
Smiles
CCN=C=NCCCN(C)C.Cl
Name
Quantity
10 mmol
Type
reactant
Smiles
C1=CC2=C(N=C1)N(N=N2)O
Name
Quantity
10 mmol
Type
reactant
Smiles
Cl.CNC
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Stirring
Type
CUSTOM
Details
to stir overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
the organic was washed with 1 N HCl
WASH
Type
WASH
Details
a wash with an aqueous solution of saturated sodium bicarbonate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried with magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C1=CC=CC=C1)NCC(=O)N(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.02 g
YIELD: CALCULATEDPERCENTYIELD 55.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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